8-Bromoadenosine

Overview

Description

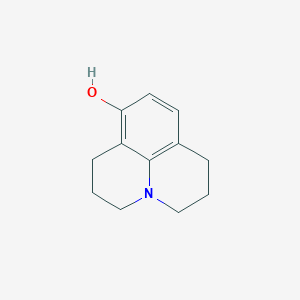

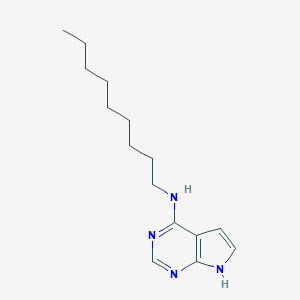

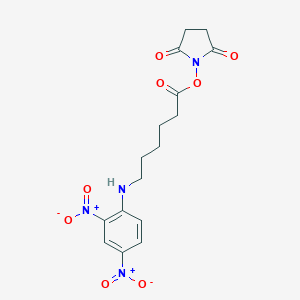

8-Bromoadenosine is a brominated derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is known for its ability to activate cyclic AMP-dependent protein kinase, making it a valuable tool in biochemical and pharmacological research .

Mechanism of Action

Target of Action

8-Bromoadenosine primarily targets the cAMP-dependent protein kinase and S-adenosylmethionine synthase . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by acting as a cell-permeable cAMP analog . It has a greater resistance to hydrolysis by phosphodiesterases than cAMP, making it long-acting . This interaction leads to the activation of the cAMP-dependent protein kinase , which in turn triggers a cascade of biochemical reactions within the cell.

Biochemical Pathways

The activation of cAMP-dependent protein kinase by this compound affects multiple biochemical pathways. It leads to the inhibition of cell growth , decrease in cell proliferation , increase in cell differentiation , and induction of apoptosis . These effects are primarily due to the role of cAMP-dependent protein kinase in regulating these cellular processes.

Pharmacokinetics

It is known that this compound is a cell-permeable camp analog, suggesting that it can readily cross cell membranes . Its resistance to degradation by phosphodiesterases also suggests that it has a longer half-life than cAMP .

Result of Action

The action of this compound at the molecular and cellular levels leads to a variety of effects. It can inhibit cell growth and decrease cell proliferation . It can also increase cell differentiation and induce apoptosis . These effects can have significant implications for the regulation of cell behavior and the treatment of diseases such as cancer.

Biochemical Analysis

Biochemical Properties

8-Bromoadenosine plays a significant role in biochemical reactions, particularly as an analog of cyclic adenosine monophosphate (cAMP). It is known to activate protein kinase A, a key enzyme in many signaling pathways. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has greater resistance to hydrolysis by phosphodiesterases compared to cAMP, making it a more stable analog for experimental purposes . Additionally, this compound can inhibit the mitochondrial membrane potential, cytosolic calcium levels, and the synthesis of RNA and protein .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can activate protein kinase A, leading to the inhibition of cell growth, decreased proliferation, increased differentiation, and induction of apoptosis in cultured cells . In excised tobacco pith parenchyma tissue, this compound can promote cell division when used in association with an auxin . Furthermore, it has been shown to inhibit leukemia inhibitory factor production by 3T3-L1 preadipocytes and induce apoptosis in T84 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an activator of cyclic AMP-dependent protein kinase. This activation leads to various downstream effects, including changes in gene expression and enzyme activity. This compound is resistant to degradation by cyclic AMP phosphodiesterase, which prolongs its action within cells . It binds to protein kinase A, leading to the phosphorylation of target proteins and subsequent modulation of cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and resistance to degradation make it a valuable tool for long-term studies. It is sensitive to light and moisture, which can affect its stability . Long-term exposure to this compound in cell cultures has been shown to result in sustained activation of protein kinase A and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively activate protein kinase A and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including disruption of cellular metabolism and induction of apoptosis . It is important to carefully titrate the dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to cyclic nucleotide signaling. It interacts with enzymes such as cyclic AMP-dependent protein kinase and phosphodiesterases . The bromine substitution on the adenosine molecule enhances its resistance to enzymatic degradation, allowing it to persist longer in the cellular environment and exert its effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a cell-permeable analog of cyclic adenosine monophosphate, allowing it to easily enter cells and interact with intracellular targets . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be found in the cytoplasm and nucleus, where it interacts with protein kinase A and other signaling molecules . The presence of bromine on the adenosine molecule may influence its localization and interactions with specific cellular compartments . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromoadenosine can be synthesized through the bromination of adenosine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position of the adenine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoadenosine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles such as amines, thiols, or hydroxyl groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and hydroxyl compounds.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Substitution Reactions: Products include 8-substituted adenosine derivatives such as 8-aminoadenosine, 8-thioadenosine, and 8-hydroxyadenosine.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromoadenosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

8-Bromoguanosine: Another brominated nucleoside with similar properties but different biological targets.

8-Bromoadenosine 3’,5’-cyclic monophosphate: A cyclic nucleotide analog with enhanced stability and prolonged activity compared to cyclic AMP.

Uniqueness of this compound: this compound is unique due to its selective bromination at the 8-position, which imparts distinct chemical and biological properties. Its resistance to hydrolysis and ability to activate protein kinase A make it a valuable tool in research and potential therapeutic applications .

Properties

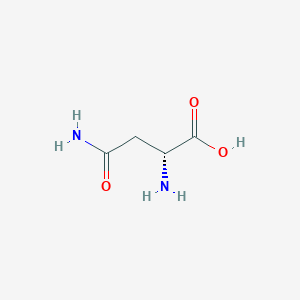

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUPMOPLUQHMLE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021364 | |

| Record name | 8-Bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2946-39-6 | |

| Record name | 8-Bromoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-BROMOADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85C9T4TXH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 8-bromoadenosine interact with cells?

A1: While this compound is a known analog of adenosine, its precise mechanism of action varies depending on the cell type and context. For instance, in rabbit intestinal enterochromaffin cells, this compound stimulates serotonin release, suggesting an interaction with adenylate cyclase and intracellular calcium signaling pathways. [] This effect was not observed with 8-bromoguanosine 3',5'-cyclic monophosphate, indicating a degree of specificity. [] Further research is needed to fully elucidate the intricate details of its interactions within different cellular environments.

Q2: Can this compound influence gene expression?

A2: Yes, research suggests that this compound can modulate gene expression. In Dictyostelium discoideum, a cellular slime mold, 8-p-chlorophenylthioadenosine 3′,5′-cyclic monophosphate (8-CPT-cAMP), a derivative of cAMP and structurally related to this compound, selectively activates the expression of aggregative genes while inhibiting cAMP-induced chemotaxis at low concentrations. [] This suggests that modifications to the adenosine structure, as seen in this compound, can lead to distinct effects on gene expression patterns.

Q3: Does this compound affect cellular processes other than gene expression?

A3: Yes, this compound has been implicated in various cellular processes. For example, studies using human JAR choriocarcinoma cells showed that this compound treatment led to a 2- to 5-fold increase in human chorionic gonadotropin (hCG) synthesis and secretion. [] This effect was linked to the inhibition of cell proliferation rather than direct interaction with adenosine receptors. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C10H12BrN5O4 and a molecular weight of 346.17 g/mol. [, ]

Q5: Are there spectroscopic techniques that can be used to identify this compound?

A5: Yes, spectroscopic techniques such as ultraviolet-visible (UV-Vis) spectroscopy and circular dichroism (CD) spectroscopy are valuable tools for characterizing this compound. These techniques provide insights into the compound's structural features and conformation. [, ] For example, the UV and CD spectra of 8-bromoadenylyl-(3′-5′)-8-bromoadenosine (BrApBrA) helped confirm its syn-syn, left-handed structure. []

Q6: Is this compound stable under standard laboratory conditions?

A6: The stability of this compound depends on the specific conditions. For instance, studies have shown that 8-S-L-cysteinyladenosine, a cysteine adduct of this compound, has a half-life of 15 hours at pH 7.2 and 37°C. [, ] This suggests that this compound might react with thiols under physiological conditions, potentially impacting its stability.

Q7: How does the stability of this compound compare to its parent compound, adenosine?

A7: this compound exhibits different stability compared to adenosine. The introduction of the bromine atom at the 8-position can influence its reactivity and susceptibility to degradation. [, ] This difference in stability is an important consideration when designing experiments or potential applications.

Q8: Can you provide an example of how this compound is used in synthesis?

A9: Researchers successfully synthesized 5’-(1,2-dimyristoyl phosphatidyl)-8-bromoadenosine, a phospholipid derivative of this compound, via an enzymatic transphosphatidylation reaction. [] This novel compound holds promise as a potential precursor for creating bioactive antimetabolites for pharmaceutical use. []

Q9: Have computational methods been used to study this compound?

A9: While the provided research articles do not explicitly discuss computational studies on this compound, computational chemistry techniques like molecular modeling and simulations could provide valuable insights into its structural properties, interactions with biological targets, and potential applications in drug design.

Q10: Has this compound been tested in any biological systems?

A11: Yes, this compound and its derivatives have been investigated in various biological systems, including cell-based assays and animal models. For example, it has been shown to influence hCG production in human choriocarcinoma cells [] and modulate serotonin release in rabbit intestinal cells. []

Q11: Are there any studies exploring the therapeutic potential of this compound?

A12: While direct therapeutic applications of this compound haven't been fully established, its derivatives, particularly in the context of nucleotide synthesis, hold promise as potential therapeutic agents. [] Further research is necessary to explore its potential in treating specific diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester](/img/structure/B559588.png)